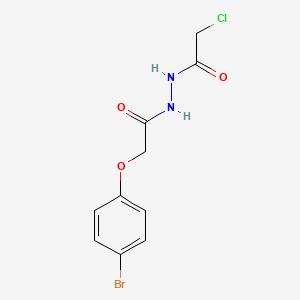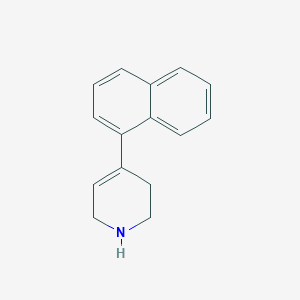
4-(Naphthalen-1-yl)-1,2,3,6-tetrahydropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Naphthalen-1-yl)-1,2,3,6-tetrahydropyridine is an organic compound that features a naphthalene ring fused to a tetrahydropyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Naphthalen-1-yl)-1,2,3,6-tetrahydropyridine typically involves the reaction of naphthalene derivatives with tetrahydropyridine precursors. One common method involves the use of Grignard reagents, where a naphthylmagnesium bromide reacts with a suitable tetrahydropyridine derivative under controlled conditions . Another approach involves the use of palladium-catalyzed cross-coupling reactions, which provide a more efficient and selective route to the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors is also being explored to enhance production efficiency and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions
4-(Naphthalen-1-yl)-1,2,3,6-tetrahydropyridine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, platinum
Major Products
Aplicaciones Científicas De Investigación
4-(Naphthalen-1-yl)-1,2,3,6-tetrahydropyridine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-(Naphthalen-1-yl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . Additionally, its ability to intercalate into DNA makes it a potential candidate for anticancer therapies .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-(Naphthalen-1-yl)-1,2,3,6-tetrahydropyridine include:
Naphthalene derivatives: Such as 1-naphthylamine and 2-naphthol, which share the naphthalene core structure.
Tetrahydropyridine derivatives: Such as 1,2,3,6-tetrahydropyridine itself and its various substituted forms.
Uniqueness
The uniqueness of this compound lies in its combined structural features of both naphthalene and tetrahydropyridine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C15H15N |
|---|---|
Peso molecular |
209.29 g/mol |
Nombre IUPAC |
4-naphthalen-1-yl-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C15H15N/c1-2-6-14-12(4-1)5-3-7-15(14)13-8-10-16-11-9-13/h1-8,16H,9-11H2 |
Clave InChI |
PZFSNQTXBRIQQF-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC=C1C2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-O-benzyl 3-O-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3,8-dicarboxylate](/img/structure/B15273342.png)
![6-tert-Butyl3a-ethyloctahydropyrrolo[3,4-d]azepine-3a,6(2H)-dicarboxylate](/img/structure/B15273350.png)
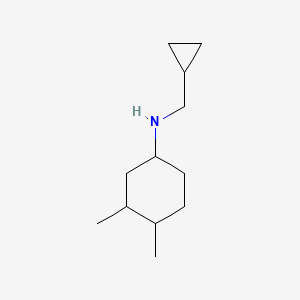


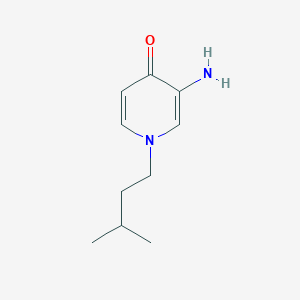
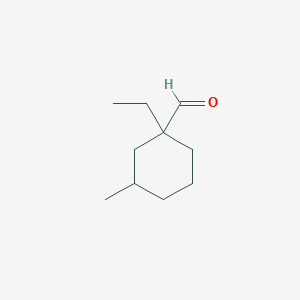
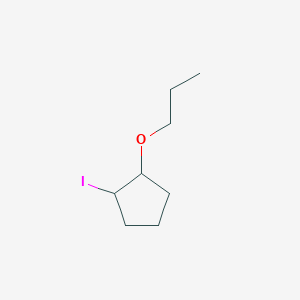

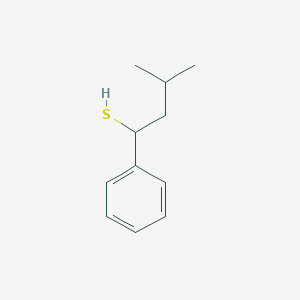


![N-[1-(4-methylphenyl)ethyl]cyclopentanamine](/img/structure/B15273435.png)
